molecular formula C22H18Cl2N8 B1684591 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile CAS No. 252917-06-9

6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile

Cat. No. B1684591
M. Wt: 465.3 g/mol
InChI Key: AQGNHMOJWBZFQQ-UHFFFAOYSA-N
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Description

Potent, highly selective aminopyrimidine GSK3 inhibitor (IC50 values are 6.7 and 10 nM at GSK3β and GSK3α, respectively). Exhibits >500-fold selectivity for GSK3 against 20 closely related protein kinases and >800-fold selectivity for 23 additional enzymes and 22 receptors. Promotes self-renewal of mouse and human ESC due to β-catenin and c-Myc protein level stabilization. Commonly used in multiple stages of organoid generation.
Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a key inhibitory role in both the insulin and Wnt signaling pathways. CHIR99021 is an aminopyrimidine derivative that inhibits GSK3α and GSK3β with IC50 values of 10 and 6.7 nM, respectively. When tested against twenty different protein kinases, this inhibitor shows greater than 500-fold selectivity for GSK3.3 CHIR99021 activates glycogen synthesis in CHO-IR cells (EC50 = 0.8 μM) and in isolated type 1 diabetic rat skeletal muscle. A single oral dose (30 mg/kg) of CHIR99021 enhances in vivo glucose metabolism in a rodent model of type 2 diabetes. CHIR99021 has also been shown to induce the reprogramming of murine and human somatic cells into stem cells.
A potent and highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3b) (IC50 = 6.7nM). CHIR99021 has been shown to allow for long-term expansion of murine embryonic stem cells in a chemically-defined medium in conjunction with MEK/MAPK inhibitor PD184352 and fibroblast growth factor receptor (FGFR) inhibitor SU5402.
CHIR 99021 is a member of the class of aminopyrimidines that is 2-aminopyrimidine substituted at positions N2, 5 and 6 by (5-cyanopyridin-2-yl)ethyl, 4-methylimidazol-2-yl and 2,4-dichlorophenyl groups respectively. It has a role as an EC 2.7. 1.26 (tau-protein kinase) inhibitor. It is a member of imidazoles, a dichlorobenzene, an aminopyrimidine, an aminopyridine, a cyanopyridine, a secondary amino compound and a diamine.

Scientific Research Applications

Antimicrobial and Anticancer Properties

A variety of pyrazole and pyrimidine derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, compounds with pyrazolyl and pyrimidin moieties have shown higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Bioactivity Against Bacteria and Fungi

Compounds with a pyridine nucleus, which is a core structure in the specified compound, have been synthesized and tested for biological activity against various bacteria and fungi. Some of these compounds have demonstrated moderate activity at certain concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Mosquito Larvicidal Activity

Derivatives of pyrimidine have been explored for their mosquito larvicidal activity. Compounds with pyrimidine structure, similar to the specified chemical, have been found lethal for mosquito larvae in certain concentrations (Rajanarendar et al., 2010).

Use in Synthesis of Pharmacologically Active Compounds

The synthesis of pharmacologically active indoles has involved the use of compounds with structures similar to the specified chemical. These synthesized compounds have been tested for various activities including anti-inflammatory, ulcerogenic, and antispasmodic (Hishmat et al., 1999).

Degradation of Agricultural Herbicides

Fungi like Aspergillus niger have been shown to degrade herbicides containing pyrimidine structures, similar to the chemical . This degradation helps in reducing the phytotoxicity of these herbicides in agricultural soil (Sharma, Banerjee, & Choudhury, 2012).

Synthesis of Nitrogen-rich Hybrid Motifs for Tuberculosis Treatment

Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, a compound structurally related to the specified chemical, has been synthesized and tested for its efficacy against tuberculosis. Molecular docking studies have identified active agents among these synthesized molecules (Vavaiya et al., 2022).

Antioxidant Activity

Certain heterocycles derived from compounds with similar structures have shown promising antioxidant activity. This activity was measured using the DPPH free radical method (Taha, 2012).

properties

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179931
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile

CAS RN

252917-06-9
Record name GSK 3 inhibitor XVI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252917-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laduviglusib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIR-99021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN
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Record name LADUVIGLUSIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile
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6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile
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6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile
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6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile

Citations

For This Compound
6
Citations
S Gupta, A Nair, V Jhawat, N Mustaq… - American Journal of …, 2020 - journals.sagepub.com
Diabetes mellitus is one of the aggressive disorders in global society. No pharmacotherapy is available for permanent diabetes cure, although management is possible with drugs and …
Number of citations: 20 journals.sagepub.com
H Abdalla, R STORINO, A BANDEIRA… - Brazilian Oral …, 2023 - SciELO Brasil
This study aimed to investigate whether GSK-3 inhibition (CHIR99021) effectively promoted mineralization by cementoblasts (OCCM-30). OCCM-30 cells were used and treated with …
Number of citations: 3 www.scielo.br
S Gerbal-Chaloin, AS Dumé, P Briolotti, S Klieber… - Molecular …, 2014 - ASPET
The wingless-type MMTV integration site family (WNT)/β-catenin/adenomatous polyposis coli (CTNNB1/APC) pathway has been identified as a regulator of drug-metabolizing enzymes …
Number of citations: 68 molpharm.aspetjournals.org
WH Zimmermann - Organotypic Models in Drug Development, 2021 - Springer
Classical drug development is compromised by considerable clinical failure of promising drug candidates after decades of costly preclinical work. Failure can be because of previously …
Number of citations: 2 link.springer.com
D Fan, H Wu, K Pan, H Peng, R Wu - Cells, 2021 - mdpi.com
Cardiovascular disease (CVD) is one of the contributing factors to more than one-third of human mortality and the leading cause of death worldwide. The death of cardiac myocyte is a …
Number of citations: 6 www.mdpi.com
Z Huang, R Powell, JB Phillips, K Haastert-Talini - Cells, 2020 - mdpi.com
Schwann cells play a crucial role in successful peripheral nerve repair and regeneration by supporting both axonal growth and myelination. Schwann cells are therefore a feasible …
Number of citations: 40 www.mdpi.com

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